4-[9-(3,4-dicarboxyphenyl)-9H-fluoren-9-yl]benzene-1,2-dicarboxylic acid
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Overview
Description
4-[9-(3,4-dicarboxyphenyl)-9H-fluoren-9-yl]benzene-1,2-dicarboxylic acid is a complex organic compound characterized by its unique structure, which includes a fluorenyl group attached to a benzene ring with multiple carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[9-(3,4-dicarboxyphenyl)-9H-fluoren-9-yl]benzene-1,2-dicarboxylic acid typically involves multi-step organic reactions. One common method is the hydrothermal synthesis, where the compound is formed under high temperature and pressure conditions in the presence of water . This method often involves the use of 1,4-benzene-dicarboxylic acid and 1,2,4,5-benzenetetracarboxylic acid as starting materials .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrothermal synthesis or other scalable chemical processes. The exact methods can vary depending on the desired purity and application of the compound.
Chemical Reactions Analysis
Types of Reactions
4-[9-(3,4-dicarboxyphenyl)-9H-fluoren-9-yl]benzene-1,2-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carboxylic acid groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
4-[9-(3,4-dicarboxyphenyl)-9H-fluoren-9-yl]benzene-1,2-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination polymers.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and metal-organic frameworks.
Mechanism of Action
The mechanism of action of 4-[9-(3,4-dicarboxyphenyl)-9H-fluoren-9-yl]benzene-1,2-dicarboxylic acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the fluorenyl group can interact with aromatic systems through π-π stacking interactions, affecting the compound’s overall behavior in biological and chemical systems.
Comparison with Similar Compounds
Similar Compounds
- 1,4-benzene-dicarboxylic acid
- 1,2,4,5-benzenetetracarboxylic acid
- 4-(3,5-dicarboxyphenyl)pyridine-2,6-dicarboxylic acid
Uniqueness
4-[9-(3,4-dicarboxyphenyl)-9H-fluoren-9-yl]benzene-1,2-dicarboxylic acid is unique due to its combination of a fluorenyl group with multiple carboxylic acid groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and pharmaceuticals, where its structural features can be leveraged for desired outcomes.
Properties
IUPAC Name |
4-[9-(3,4-dicarboxyphenyl)fluoren-9-yl]phthalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H18O8/c30-25(31)19-11-9-15(13-21(19)27(34)35)29(16-10-12-20(26(32)33)22(14-16)28(36)37)23-7-3-1-5-17(23)18-6-2-4-8-24(18)29/h1-14H,(H,30,31)(H,32,33)(H,34,35)(H,36,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLCLXDFIPWZOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=C(C=C4)C(=O)O)C(=O)O)C5=CC(=C(C=C5)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H18O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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